molecular formula C9H14O2 B063885 Methyl (4E)-octa-4,7-dienoate CAS No. 189440-77-5

Methyl (4E)-octa-4,7-dienoate

Cat. No. B063885
M. Wt: 154.21 g/mol
InChI Key: WUNJOFRDOLDAOY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4E)-octa-4,7-dienoate, also known as methyl sorbate, is an organic compound that belongs to the family of esters. It is commonly used as a food flavoring agent and is found in various fruits, including apples, grapes, and berries. Methyl sorbate is also used in the fragrance industry to add fruity and floral notes to perfumes and colognes. In recent years, there has been a growing interest in the scientific research applications of methyl sorbate due to its potential therapeutic properties.

Scientific Research Applications

  • Synthesis of Polyene Compounds : This compound has been utilized as a key intermediate in the synthesis of polyene compounds and natural products. A study by Ma and Lu (1990) in Tetrahedron presented a new methodology for preparing ω-alkoxy-(2E,4E)-dienoates and related compounds with high yield and stereoselectivity, which are important precursors for polyene compounds (Ma & Lu, 1990).

  • Furanoid Ester Synthesis : Jie and Lam (1977) in Chemistry and Physics of Lipids discussed the synthesis of furanoid esters from unsaturated fatty esters, which is relevant for the production of specialized chemical compounds (Jie & Lam, 1977).

  • Study of Geometric Isomers of Conjugated Linoleic Acids : In a study by Lie Ken Jie et al. (1997) in Lipids, the compound was used in the preparation and nuclear magnetic resonance study of pure geometric isomers of conjugated linoleic acids, demonstrating its usefulness in detailed structural analysis (Lie Ken Jie et al., 1997).

  • Synthesis of Insect Pheromones and Speciality Chemicals : Woerlee et al. (1984) in Applied Catalysis demonstrated the metathesis of conjugated dienes, including compounds like Methyl (4E)-octa-4,7-dienoate, to synthesize insect pheromones and other specialty chemicals (Woerlee et al., 1984).

  • Applications in Organic Chemistry : The compound has applications in organic chemistry, particularly in reactions like Diels-Alder, as demonstrated by Liou et al. (1998) in Fullerene Science and Technology (Liou et al., 1998).

  • Synthesis of Compounds Containing the Isoprene Unit : Cardillo et al. (1979) in the Journal of The Chemical Society-Perkin Transactions 1 reported on the synthesis of compounds containing the isoprene unit using similar dienoate compounds (Cardillo et al., 1979).

properties

CAS RN

189440-77-5

Product Name

Methyl (4E)-octa-4,7-dienoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (4E)-octa-4,7-dienoate

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+

InChI Key

WUNJOFRDOLDAOY-AATRIKPKSA-N

Isomeric SMILES

COC(=O)CC/C=C/CC=C

SMILES

COC(=O)CCC=CCC=C

Canonical SMILES

COC(=O)CCC=CCC=C

Other CAS RN

189440-77-5

synonyms

4,7-Octadienoicacid,methylester,(4E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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